molecular formula C6H8F2O B13024622 2-(3-Fluorocyclobutyl)acetyl fluoride

2-(3-Fluorocyclobutyl)acetyl fluoride

Cat. No.: B13024622
M. Wt: 134.12 g/mol
InChI Key: IIZGMQXJLMAFRH-UHFFFAOYSA-N
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Description

2-(3-Fluorocyclobutyl)acetyl fluoride is an organic compound with the molecular formula C6H8F2O. This compound is characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an acetyl fluoride group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorocyclobutyl)acetyl fluoride can be achieved through several methods. One common approach involves the fluorination of cyclobutyl derivatives. For instance, the electrochemical fluorination process can be employed, where a cyclobutyl precursor is subjected to electrochemical conditions in the presence of a fluorine source . This method allows for selective fluorination under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical fluorination processes. These processes typically utilize anhydrous hydrogen fluoride (AHF) as the fluorine source and nickel electrodes to achieve high yields of the desired product . The scalability and efficiency of this method make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclobutyl)acetyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The acetyl fluoride group can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine atom under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted cyclobutyl derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids are the major products.

    Reduction Reactions: Alcohols are the primary products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclobutyl)acetyl fluoride involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorocyclobutyl)acetyl chloride
  • 2-(3-Bromocyclobutyl)acetyl bromide
  • 2-(3-Iodocyclobutyl)acetyl iodide

Uniqueness

Compared to its halogenated analogs, 2-(3-Fluorocyclobutyl)acetyl fluoride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C6H8F2O

Molecular Weight

134.12 g/mol

IUPAC Name

2-(3-fluorocyclobutyl)acetyl fluoride

InChI

InChI=1S/C6H8F2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2

InChI Key

IIZGMQXJLMAFRH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)CC(=O)F

Origin of Product

United States

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